

Application Notes and Protocols for GLPG0492

Solution Preparation and Stability Testing

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Compound of Interest

Compound Name: GLPG0492

Cat. No.: B607653

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Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) with a molecular weight of 389.33 g/mol and a chemical formula of $C_{19}H_{14}F_3N_3O_3$.^[1] It has demonstrated potential in preclinical models for the treatment of musculoskeletal diseases such as sarcopenia and cachexia by promoting muscle anabolism with reduced effects on reproductive tissues.^{[2][3]} As a partial agonist of the androgen receptor, **GLPG0492** has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis.^[3]

These application notes provide detailed protocols for the preparation of **GLPG0492** solutions for both in vitro and in vivo research, as well as a comprehensive guide for conducting stability testing to ensure the quality and reliability of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **GLPG0492** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₄ F ₃ N ₃ O ₃	[1]
Molecular Weight	389.33 g/mol	[1]
CAS Number	1215085-92-9	[1]
Appearance	Solid	
Target	Androgen Receptor	[1]
Pathway	Vitamin D Related/Nuclear Receptor	[1]

Solution Preparation Protocols

The solubility of **GLPG0492** can vary depending on the solvent system used. The following tables provide protocols for preparing solutions for in vitro and in vivo applications.

In Vitro Solution Preparation

Solvent	Achievable Concentration	Protocol
DMSO	≥ 50 mg/mL (128.43 mM)	Dissolve the required amount of GLPG0492 powder in DMSO. If necessary, sonication can be used to aid dissolution.[1]

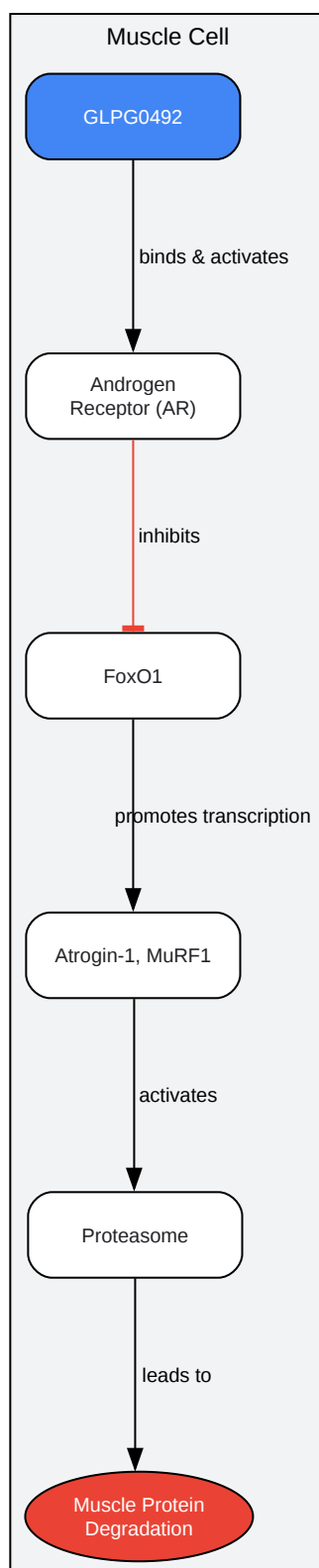
In Vivo Solution Preparation

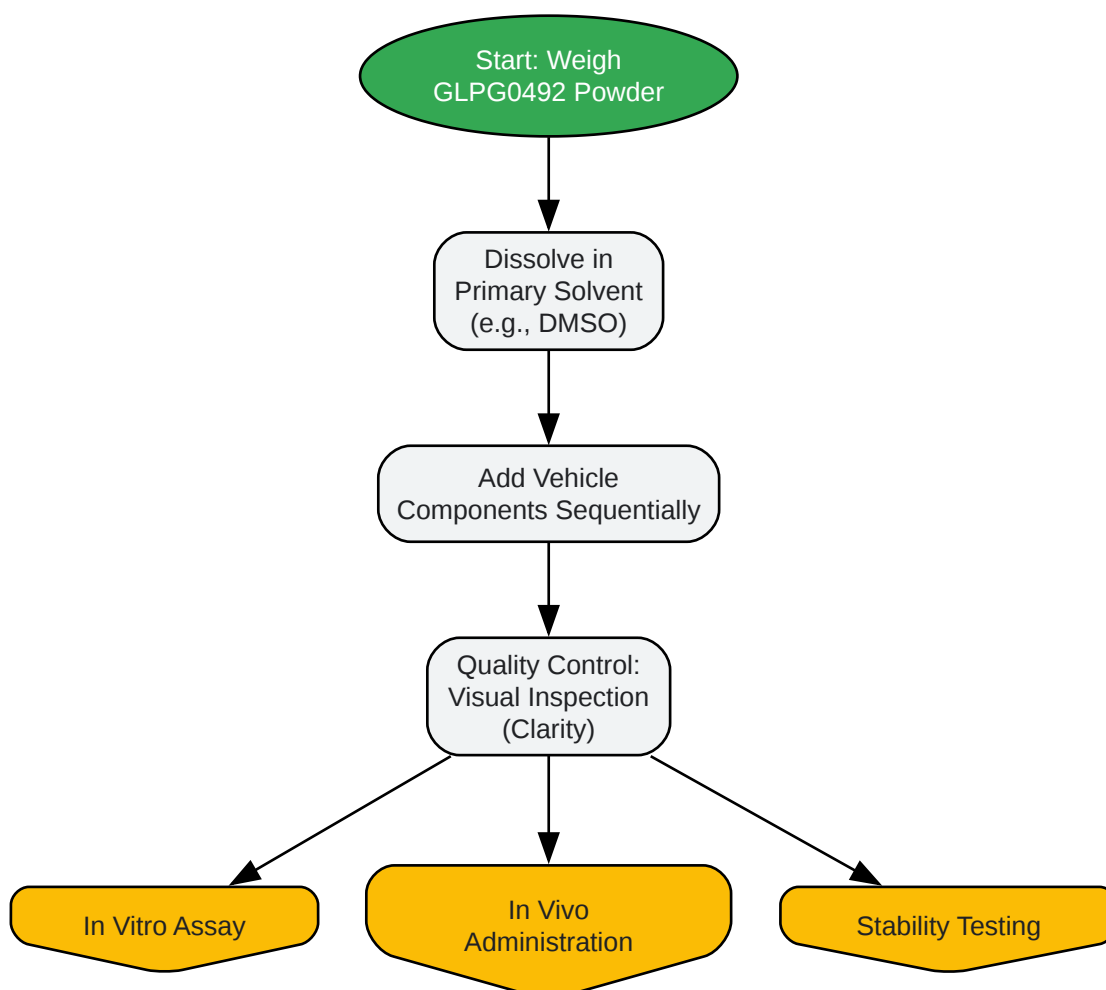
For animal studies, it is crucial to use a vehicle that is both effective at solubilizing **GLPG0492** and safe for administration. Below are several vehicle formulations that have been documented.

Vehicle Composition	Achievable Concentration	Protocol
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.5 mg/mL (6.42 mM)	Add each solvent one by one in the specified order to the GLPG0492 powder. Ensure each component is fully dissolved before adding the next. The final solution should be clear. [1]
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (6.42 mM)	First, prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Then, dissolve GLPG0492 in DMSO and subsequently add the SBE-β-CD solution. [1]
10% DMSO, 90% corn oil	≥ 2.5 mg/mL (6.42 mM)	Dissolve GLPG0492 in DMSO first, then add the corn oil. [1]
5% Ethanol, 95% Corn oil	Not specified, but used in published studies	Prepare a solution of GLPG0492 in ethanol and then dilute with corn oil to the final concentration. [2]

GLPG0492 Signaling Pathway in Muscle Atrophy

GLPG0492, as a SARM, exerts its anabolic effects on muscle tissue by modulating the androgen receptor. This engagement interferes with the signaling pathways that promote muscle protein breakdown (catabolism). Specifically, it has been shown to downregulate the expression of key "atrogenes" such as Atrogin-1 and MuRF1, which are ubiquitin ligases that target muscle proteins for degradation by the proteasome. The transcription factor FoxO1 is a critical regulator of these atrogenes.





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